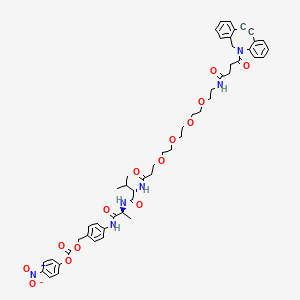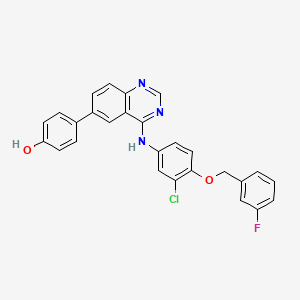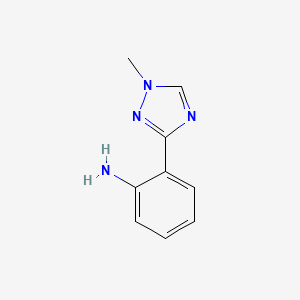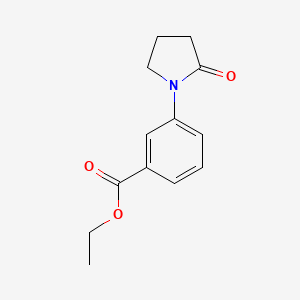
Ethyl 3-(2-Oxo-1-pyrrolidinyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. Esters are commonly used in various industrial applications, including as solvents, plasticizers, and in the synthesis of pharmaceuticals and fragrances. This compound specifically features a pyrrolidinyl group attached to a benzoate ester, making it a unique and versatile molecule in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-Oxo-1-pyrrolidinyl)benzoate typically involves the reaction of 3-(2-oxo-1-pyrrolidinyl)benzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor type depends on the desired scale and efficiency of the process. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the pure ester product.
化学反应分析
Types of Reactions: Ethyl 3-(2-Oxo-1-pyrrolidinyl)benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines as major products.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
科学研究应用
Ethyl 3-(2-Oxo-1-pyrrolidinyl)benzoate has several scientific research applications across various fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: It may serve as a precursor for the development of new drugs, particularly in the treatment of diseases involving oxidative stress or microbial infections.
Industry: this compound is utilized in the production of fragrances and flavoring agents due to its pleasant aroma and taste.
作用机制
The mechanism by which Ethyl 3-(2-Oxo-1-pyrrolidinyl)benzoate exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In antioxidant applications, it may scavenge free radicals, preventing oxidative damage to cells and tissues.
Molecular Targets and Pathways Involved:
Antimicrobial Activity: The compound may target microbial cell membranes or specific enzymes involved in microbial metabolism.
Antioxidant Activity: It may interact with free radicals or enzymes involved in oxidative stress pathways.
相似化合物的比较
Ethyl 3-(2-Oxo-1-piperidinyl)benzoate
Ethyl 3-(2-Oxo-1-azepinyl)benzoate
Ethyl 3-(2-Oxo-1-oxazolidinyl)benzoate
属性
分子式 |
C13H15NO3 |
|---|---|
分子量 |
233.26 g/mol |
IUPAC 名称 |
ethyl 3-(2-oxopyrrolidin-1-yl)benzoate |
InChI |
InChI=1S/C13H15NO3/c1-2-17-13(16)10-5-3-6-11(9-10)14-8-4-7-12(14)15/h3,5-6,9H,2,4,7-8H2,1H3 |
InChI 键 |
CCZAQUSJUOKUJT-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC(=CC=C1)N2CCCC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


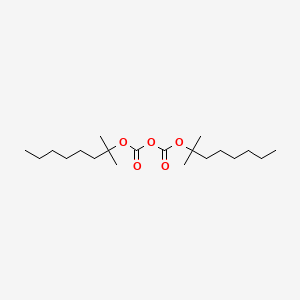
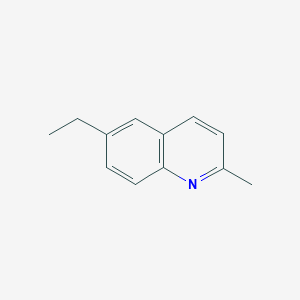
![Tert-butyl 2-(tert-butylsulfinylamino)spiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate](/img/structure/B15337677.png)
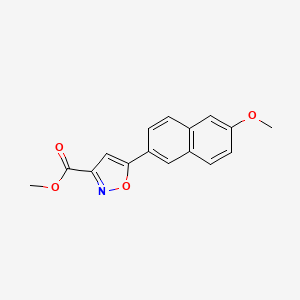
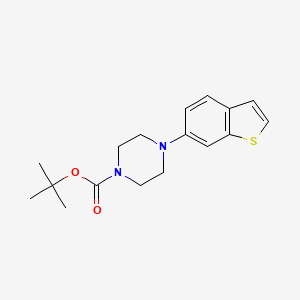
![Ethyl 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]propanoate](/img/structure/B15337704.png)
![(4,4'-Difluoro[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B15337710.png)
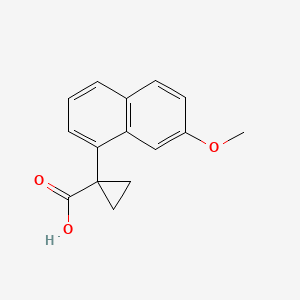
![8-[4-(trifluoromethyl)phenyl]sulfonyl-6,7,9,9a-tetrahydro-1H-pyrazino[2,1-c][1,4]oxazin-4-one](/img/structure/B15337722.png)
